Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone
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Overview
Description
Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol . This compound features a cyclobutyl group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone typically involves the reaction of cyclobutyl ketone with 4-(1,3-dioxolan-2-yl)phenyl derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where cyclobutyl ketone is reacted with 4-(1,3-dioxolan-2-yl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in consistent product quality. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid at low temperatures for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Cyclobutyl 4-(1,3-dioxolan-2-yl)benzoic acid.
Reduction: Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl alcohol.
Substitution: Cyclobutyl 4-(1,3-dioxolan-2-yl)-2-nitrophenyl ketone or Cyclobutyl 4-(1,3-dioxolan-2-yl)-2-bromophenyl ketone.
Scientific Research Applications
Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl alcohol
- Cyclobutyl 4-(1,3-dioxolan-2-yl)benzoic acid
- Cyclobutyl 4-(1,3-dioxolan-2-yl)-2-nitrophenyl ketone
- Cyclobutyl 4-(1,3-dioxolan-2-yl)-2-bromophenyl ketone
Uniqueness
Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone is unique due to the presence of both cyclobutyl and 1,3-dioxolane groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
cyclobutyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(10-2-1-3-10)11-4-6-12(7-5-11)14-16-8-9-17-14/h4-7,10,14H,1-3,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLDNSVNVLTFPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645142 |
Source
|
Record name | Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-86-6 |
Source
|
Record name | Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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